molecular formula C15H22N6O3 B12804824 3'-Piperidino-3'-deoxyadenosine CAS No. 134934-80-8

3'-Piperidino-3'-deoxyadenosine

Cat. No.: B12804824
CAS No.: 134934-80-8
M. Wt: 334.37 g/mol
InChI Key: NOFPOPPOPADARL-ADGXKJENSA-N
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Description

3’-Piperidino-3’-deoxyadenosine: is a derivative of adenosine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a piperidine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Piperidino-3’-deoxyadenosine typically involves the substitution of the 3’-hydroxyl group of adenosine with a piperidine ring. This can be achieved through a series of chemical reactions, including protection of the amino group, activation of the hydroxyl group, and nucleophilic substitution with piperidine.

    Protection of the Amino Group: The amino group of adenosine is protected using a suitable protecting group such as benzoyl or tert-butyloxycarbonyl (Boc).

    Activation of the Hydroxyl Group: The 3’-hydroxyl group is activated using reagents like tosyl chloride or mesyl chloride to form a good leaving group.

    Nucleophilic Substitution: Piperidine is then introduced to the activated intermediate, resulting in the substitution of the hydroxyl group with the piperidine ring.

    Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods: Industrial production of 3’-Piperidino-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Piperidino-3’-deoxyadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry: 3’-Piperidino-3’-deoxyadenosine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of adenosine derivatives in cellular signaling and metabolism.

Medicine: The compound has potential therapeutic applications due to its structural similarity to adenosine. It may be explored for its effects on adenosine receptors and its potential as an antiviral or anticancer agent.

Industry: In the pharmaceutical industry, 3’-Piperidino-3’-deoxyadenosine can be used as an intermediate in the synthesis of drugs and other bioactive molecules.

Mechanism of Action

The mechanism of action of 3’-Piperidino-3’-deoxyadenosine involves its interaction with adenosine receptors. By mimicking the structure of adenosine, it can bind to these receptors and modulate their activity. This can lead to various biological effects, including the inhibition of RNA synthesis, induction of apoptosis, and activation of signaling pathways such as AMP-activated protein kinase (AMPK).

Comparison with Similar Compounds

    Cordycepin (3’-deoxyadenosine): Similar to 3’-Piperidino-3’-deoxyadenosine but lacks the piperidine ring. It is known for its anticancer and antiviral properties.

    2’-Deoxyadenosine: Another adenosine derivative with the hydroxyl group at the 2’ position removed. It is used in the study of DNA synthesis and repair.

Uniqueness: 3’-Piperidino-3’-deoxyadenosine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets that are not possible with other adenosine derivatives.

Properties

CAS No.

134934-80-8

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-piperidin-1-yloxolan-3-ol

InChI

InChI=1S/C15H22N6O3/c16-13-10-14(18-7-17-13)21(8-19-10)15-12(23)11(9(6-22)24-15)20-4-2-1-3-5-20/h7-9,11-12,15,22-23H,1-6H2,(H2,16,17,18)/t9-,11-,12+,15-/m1/s1

InChI Key

NOFPOPPOPADARL-ADGXKJENSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO

Canonical SMILES

C1CCN(CC1)C2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO

Origin of Product

United States

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